

# understanding Quin-2 fluorescence excitation and emission spectra

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## Compound of Interest

Compound Name: **Quin II**

Cat. No.: **B1215104**

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An In-depth Technical Guide to Quin-2 Fluorescence for Cellular Calcium Measurement

## Introduction

Quin-2 is a pioneering fluorescent indicator used for the quantitative measurement of intracellular free calcium concentrations ( $[Ca^{2+}]_i$ ). As a first-generation calcium probe, it played a crucial role in advancing the understanding of calcium signaling in various cell types. Quin-2 is a non-ratiometric indicator, meaning its fluorescence intensity increases upon binding to  $Ca^{2+}$ .<sup>[1]</sup> It is a tetracarboxylic acid that exhibits high selectivity and affinity for  $Ca^{2+}$ , making it particularly useful for monitoring the low calcium levels found in resting cells.<sup>[2]</sup> This guide provides a comprehensive overview of the spectral properties, mechanism of action, and experimental protocols associated with Quin-2 for researchers, scientists, and professionals in drug development.

## Spectral and Photophysical Properties of Quin-2

The fluorescence of Quin-2 is highly dependent on the concentration of free  $Ca^{2+}$ . In its unbound (calcium-free) state, Quin-2 exhibits weak fluorescence. Upon binding to  $Ca^{2+}$ , its quantum yield increases significantly, resulting in a roughly five-fold enhancement of its fluorescence signal.<sup>[1]</sup> This change in fluorescence intensity is the basis for its use as a calcium indicator.

The excitation maximum for Quin-2 is approximately 339 nm, and its emission maximum is around 492 nm.<sup>[1][2]</sup> While it can be used in fluorescence microscopy and fluorimetry, its

relatively low absorbance and quantum yield compared to later-generation indicators like Fura-2 are notable limitations.[3]

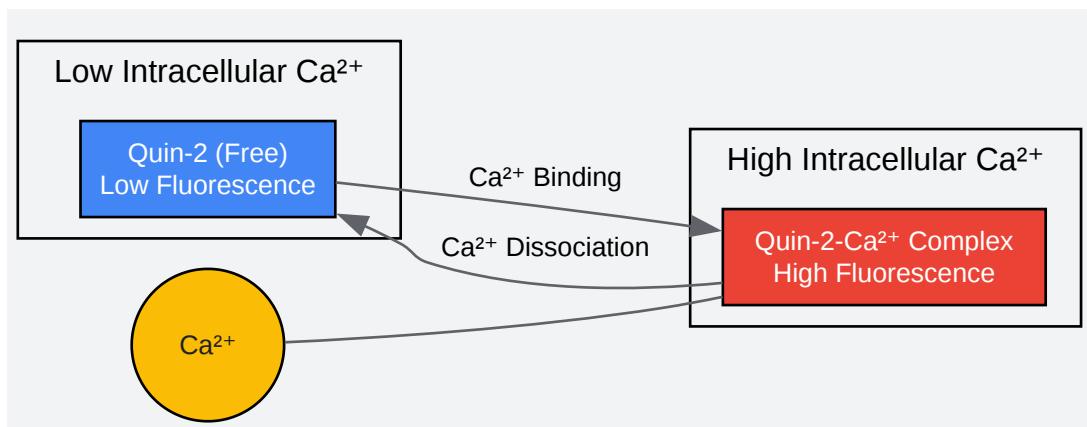
## Quantitative Data for Quin-2

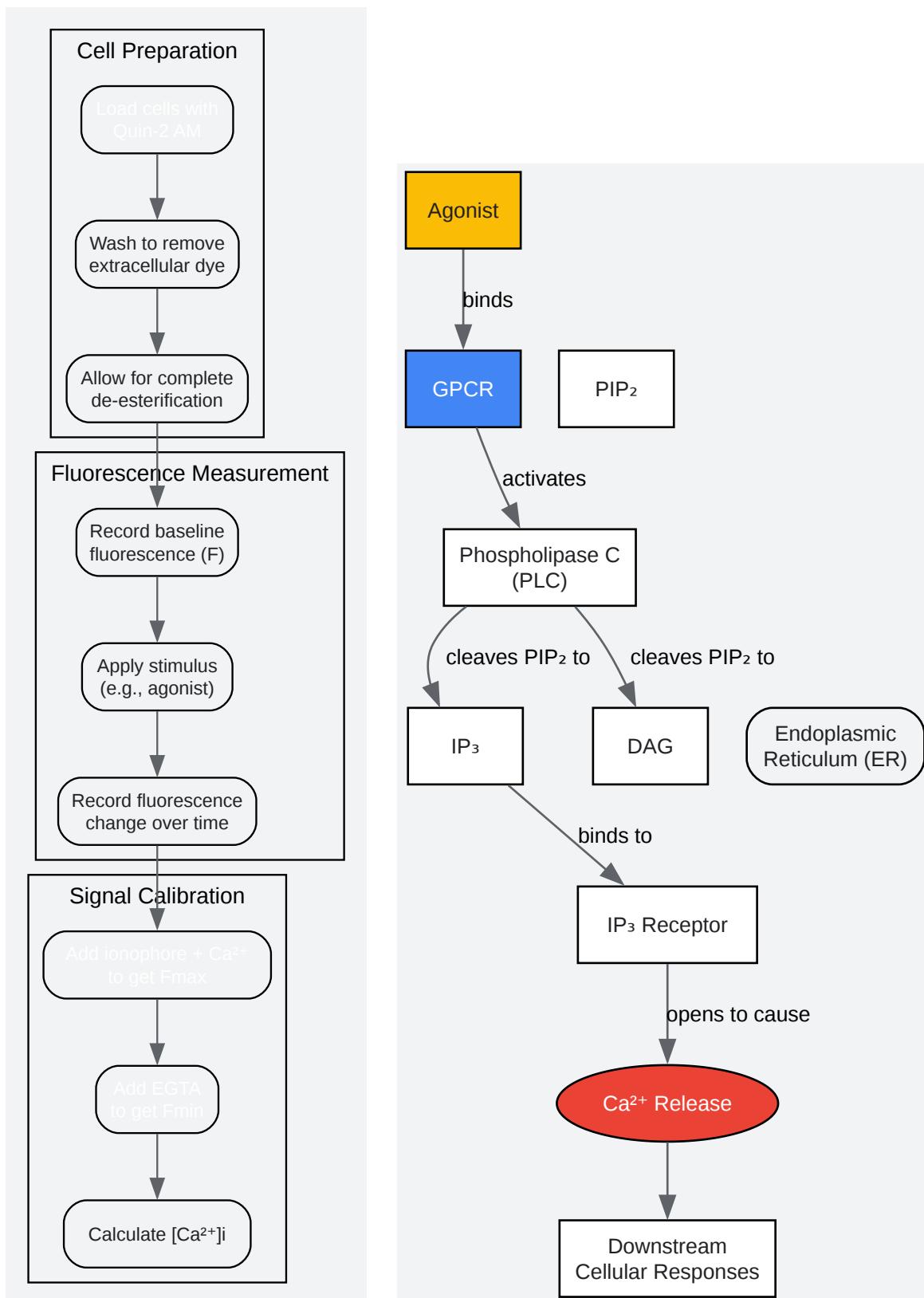
The following table summarizes the key quantitative parameters of Quin-2, providing a quick reference for experimental design and data interpretation.

Parameter	Value	Notes
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~339 nm	In $\text{Ca}^{2+}$ -saturated form.[1][2]
Emission Maximum ( $\lambda_{\text{em}}$ )	~492 nm	In $\text{Ca}^{2+}$ -saturated form.[1][2]
Dissociation Constant (Kd) for $\text{Ca}^{2+}$	115 nM	In a buffer mimicking cytoplasm.[1][2] Another source reports $2.9 \pm 0.2$ nM at pH 7.5.[4][5]
Dissociation Constant (Kd) for $\text{Mg}^{2+}$	$89 \pm 5$ $\mu\text{M}$	At pH 7.5.[4][5]
Quantum Yield ( $\text{Ca}^{2+}$ -bound)	0.14	[6]
Fluorescence Enhancement	~5-fold	Upon saturation with $\text{Ca}^{2+}$ .[1]
Stoichiometry	1:1	For $\text{Ca}^{2+}$ binding.[1]

## Mechanism of Action and Visualization

Quin-2 is a chelator that binds  $\text{Ca}^{2+}$  in a 1:1 ratio.[1] The fluorescence of the quinoline fluorophore within the Quin-2 molecule is quenched in the  $\text{Ca}^{2+}$ -free state. When Quin-2 binds to a calcium ion, a conformational change occurs that reduces this quenching, leading to a significant increase in fluorescence intensity.



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